N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((4-methoxyphenyl)amino)-2-oxoethyl group and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in drug discovery . Structural confirmation of such compounds typically relies on IR, NMR, and mass spectrometry, as demonstrated in related syntheses .
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S3/c1-32-17-8-6-16(7-9-17)23-19(28)14-33-22-26-25-21(34-22)24-20(29)15-4-10-18(11-5-15)35(30,31)27-12-2-3-13-27/h4-11H,2-3,12-14H2,1H3,(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGKTIZEQHVKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound featuring a thiadiazole ring and various functional groups. Its molecular formula is , indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. This structural complexity suggests potential interactions with biological targets, making it an interesting candidate in medicinal chemistry.
1. Enzyme Inhibition
The thiadiazole moiety in this compound is known for its potential as an enzyme inhibitor. Compounds containing thiadiazole rings have been reported to exhibit significant inhibitory effects on various enzymes involved in metabolic pathways, which can disrupt cellular processes and potentially lead to therapeutic effects against diseases such as cancer and diabetes.
2. Antimicrobial Properties
Research has indicated that derivatives of the 1,3,4-thiadiazole scaffold possess notable antimicrobial activities. For instance, studies show that compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The structure of this compound may contribute to its antibacterial properties by interacting with bacterial cell membranes or inhibiting essential bacterial enzymes .
3. Anticancer Activity
The compound's unique combination of functional groups suggests potential anticancer properties. Research on related thiadiazole derivatives indicates that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of programmed cell death .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymes : The compound may inhibit specific enzymes that are crucial for cellular metabolism.
- Binding to Receptors : It could bind to cell surface receptors, triggering intracellular signaling pathways that lead to physiological changes.
- Interaction with DNA/RNA : The compound may also interact with nucleic acids, affecting gene expression and protein synthesis .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests it could serve as a lead compound in drug discovery due to its potential interactions with various biological targets. Notable medicinal applications include:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : The thiadiazole moiety is associated with anticancer activity. Research has shown that derivatives of thiadiazoles can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory potential, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Enzyme Inhibition
The presence of the thiadiazole ring suggests that this compound may act as an enzyme inhibitor. Thiadiazoles are known to interfere with various enzymatic processes, which could lead to therapeutic applications in metabolic disorders and cancer treatment.
Synthetic Routes
The synthesis of N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves several steps:
- Formation of the Thiadiazole Ring : This involves cyclization reactions using thiosemicarbazide derivatives.
- Introduction of Functional Groups : The methoxyphenyl group can be introduced through nucleophilic substitution reactions.
- Final Coupling Step : The thiadiazole derivative is coupled with the pyrrolidine sulfonamide under appropriate conditions.
Industrial Production
In industrial settings, optimizing synthetic routes for high yield and purity is crucial. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up production while ensuring quality control.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of derivatives of this compound revealed significant activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Differences :
- Substituent Diversity: The target compound’s 4-methoxyphenylamino and pyrrolidin-1-ylsulfonyl groups distinguish it from analogs with simpler alkyl or aryl substituents (e.g., piperidinyl or methyl groups in ). These groups may enhance binding to targets like enzymes or receptors through hydrogen bonding or hydrophobic interactions.
- Electron-Withdrawing vs. Electron-Donating Groups : The pyrrolidin-1-ylsulfonyl group is electron-withdrawing, which could increase metabolic stability compared to compounds with electron-donating groups (e.g., methoxy in ).
Pharmacological Comparisons
- Anticancer Activity : Compound 10 in (IC₅₀ = 18.59 µM) shares a benzamide moiety with the target compound but lacks the sulfonyl group, suggesting that the pyrrolidin-1-ylsulfonyl substituent might alter potency or selectivity .
- Antimicrobial Activity: Thiadiazole derivatives with arylidene or nitrobenzylidene groups (e.g., compound 7 in ) show notable activity (pMICam = 1.86 µM/mL), but the target compound’s methoxyphenyl group may reduce efficacy against Gram-negative bacteria due to increased polarity .
Structure-Activity Relationship (SAR) Insights
- Thiadiazole Core : Essential for maintaining planar geometry and π-π stacking interactions with biological targets .
- Sulfonyl Groups: The pyrrolidin-1-ylsulfonyl group may improve solubility and target affinity compared to non-sulfonylated analogs (e.g., ).
- Methoxyphenyl vs. Halogenated Aryl : Methoxy groups enhance lipophilicity but may reduce metabolic oxidation compared to halogenated derivatives (e.g., 4-bromophenyl in ).
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
The compound’s synthesis involves constructing the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours), as described for analogous thiadiazole systems . Subsequent steps include:
- Coupling the 4-methoxyphenylacetamide moiety via a thioether linkage using thioglycolic acid derivatives.
- Introducing the pyrrolidin-1-ylsulfonyl group through sulfonylation of the benzamide intermediate (e.g., using chlorosulfonic acid followed by reaction with pyrrolidine).
- Purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography.
Q. Which spectroscopic techniques are essential for structural confirmation?
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides, S=O stretch at ~1150 cm⁻¹ for sulfonamides) .
- ¹H/¹³C NMR : Assigns protons (e.g., aromatic signals for benzamide and methoxyphenyl groups) and carbons (e.g., thiadiazole C-2 and C-5) .
- Mass spectrometry (ESI-MS or EI-MS) : Confirms molecular weight and fragmentation patterns (e.g., loss of pyrrolidine sulfonyl group) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, given the activity of thiadiazole and sulfonamide derivatives .
- Enzyme inhibition assays : Test against targets like carbonic anhydrase or kinases, leveraging the sulfonamide group’s known inhibitory properties .
Advanced Questions
Q. How can synthetic yield be optimized using advanced methodologies?
- Flow chemistry : Implement continuous-flow systems to enhance reaction control and reproducibility, as demonstrated for diazo compounds .
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading) to identify optimal conditions, following protocols for polycationic dye-fixatives .
- Microwave-assisted synthesis : Reduce reaction times for cyclization or coupling steps (not directly cited but inferred from modern practices).
Q. How do structural modifications influence biological activity?
- Thiadiazole substituents : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial potency, as seen in triazole-thione derivatives .
- Sulfonamide variations : Substitute pyrrolidine with piperazine to alter solubility and target affinity, drawing from agrochemical studies .
- Bioisosteric replacements : Swap the benzamide with pyridinecarboxamide to improve metabolic stability, inspired by trifluoromethyl-containing analogs .
Q. How can contradictory bioactivity data in literature be resolved?
- Purity validation : Ensure ≥95% purity via HPLC (exclude batches with byproducts, as commercial sources may vary ).
- Standardized assays : Re-test under uniform conditions (e.g., consistent bacterial strains, incubation times) .
- Structural analogs : Compare activity of derivatives with minor substituent changes to isolate critical pharmacophores .
Q. What mechanistic insights can be gained from computational modeling?
- Docking studies : Simulate interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase) to predict inhibition mechanisms .
- QSAR models : Correlate electronic parameters (e.g., Hammett constants) of substituents with bioactivity trends .
Data Analysis and Interpretation
Q. How to address variability in synthetic yields across studies?
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-sulfonylated intermediates) and adjust stoichiometry .
- Reaction monitoring : Employ in situ IR or NMR to track intermediate formation and optimize reaction halting points .
Q. What strategies validate target engagement in biological systems?
- Pull-down assays : Use biotinylated derivatives to isolate protein targets from cell lysates.
- Cellular thermal shift assays (CETSA) : Confirm stabilization of putative targets upon compound binding .
Advanced Characterization
Q. How to resolve ambiguous NMR signals in complex regions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
